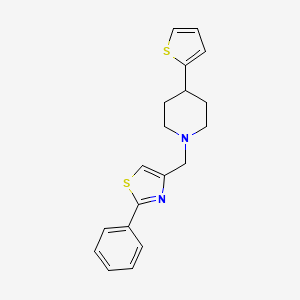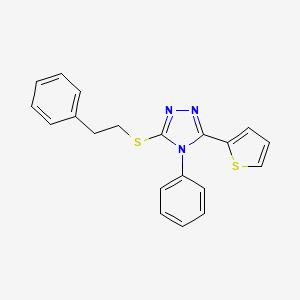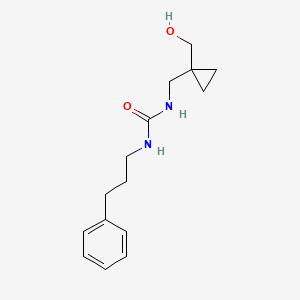
PHT-7.3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHT-7.3 est un inhibiteur sélectif du domaine de l'homologie de pleckstrine du connecteur améliorant la kinase suppresseur de Ras 1 (Cnk1). Ce composé est particulièrement important dans la recherche sur le cancer en raison de sa capacité à inhiber la croissance des cellules et des tumeurs KRAS mutantes, tout en ayant des effets minimes sur les cellules KRAS de type sauvage .
Applications De Recherche Scientifique
PHT-7.3 has significant applications in cancer research. It has been shown to shrink KRAS-driven tumors in mice by targeting the cellular scaffold to which mutated KRAS attaches . This compound is particularly useful in studying the Ras signaling pathways and developing therapeutic strategies for KRAS-driven cancers, which are common and deadly . Additionally, this compound’s selective inhibition of mutant KRAS makes it a valuable tool in understanding the molecular mechanisms of cancer cell proliferation, survival, and migration .
Mécanisme D'action
Target of Action
PHT-7.3, also known as Chembl4528582 or 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one, is a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain . The primary target of this compound is the Cnk1 PH domain, which plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
This compound interacts with its target, the Cnk1 PH domain, by binding to it with a dissociation constant (Kd) of 4.7 μM . This interaction inhibits the function of Cnk1, thereby affecting the signaling of mut-KRas .
Biochemical Pathways
The inhibition of Cnk1 by this compound affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its dysregulation is often associated with the development of cancer . By inhibiting the Cnk1 PH domain, this compound disrupts the signaling of mut-KRas, thereby affecting the downstream effects of the Ras signaling pathway .
Result of Action
The result of this compound’s action is the inhibition of mut-KRas cancer cell and tumor growth and signaling . This leads to a decrease in the proliferation of cancer cells, demonstrating the antitumor activity of this compound .
Analyse Biochimique
Biochemical Properties
PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .
Méthodes De Préparation
La synthèse de PHT-7.3 implique une modélisation moléculaire et des modifications structurelles pour obtenir une liaison sélective au domaine de l'homologie de pleckstrine de Cnk1 . Les voies de synthèse exactes et les méthodes de production industrielle sont des informations exclusives et non divulguées au public. Il est connu que this compound est disponible sous différentes formes, notamment solide et en solution, à des fins de recherche .
Analyse Des Réactions Chimiques
PHT-7.3 subit des réactions d'inhibition sélective avec le domaine de l'homologie de pleckstrine de Cnk1. Il ne subit pas de réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution. Au lieu de cela, son interaction principale est la liaison au domaine de l'homologie de pleckstrine, empêchant la colocalisation de la membrane plasmique avec le KRAS mutant . Cette liaison sélective inhibe la croissance et la signalisation des cellules cancéreuses et tumorales KRAS mutantes .
Applications de la recherche scientifique
This compound a des applications significatives dans la recherche sur le cancer. Il a été démontré qu'il réduisait la taille des tumeurs induites par le KRAS chez la souris en ciblant l'échafaudage cellulaire auquel le KRAS muté se fixe . Ce composé est particulièrement utile pour étudier les voies de signalisation du Ras et développer des stratégies thérapeutiques pour les cancers induits par le KRAS, qui sont fréquents et mortels . De plus, l'inhibition sélective de this compound du KRAS mutant en fait un outil précieux pour comprendre les mécanismes moléculaires de la prolifération, de la survie et de la migration des cellules cancéreuses .
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au domaine de l'homologie de pleckstrine de Cnk1. Cette liaison empêche la colocalisation de la membrane plasmique du KRAS mutant, inhibant ainsi son activation . L'inhibition de Cnk1 bloque la croissance et la signalisation des cellules KRAS mutantes, réduisant l'efficacité de la signalisation du Ras et la croissance tumorale . Cette inhibition sélective fait de this compound une cible thérapeutique attrayante pour les patients atteints de cancer induit par le KRAS mutant .
Comparaison Avec Des Composés Similaires
PHT-7.3 est unique dans son inhibition sélective du domaine de l'homologie de pleckstrine de Cnk1, ce qui le distingue des autres composés ciblant la voie de signalisation du Ras . Des composés similaires comprennent d'autres inhibiteurs de la voie de signalisation du Ras, tels que GSK973, un inhibiteur hautement sélectif de BET BD2, et AUTAC4, une chimère ciblant l'autophagie et ciblant les mitochondries . La spécificité de this compound pour le domaine de l'homologie de pleckstrine de Cnk1 et son inhibition sélective du KRAS mutant en font un composé unique et précieux dans la recherche sur le cancer .
Propriétés
IUPAC Name |
4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMVLVIYVAFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?
A1: this compound selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, this compound disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]
Q2: What is the evidence that this compound's effect is mediated through the inhibition of CNK1's PH domain?
A2: Several lines of evidence support the conclusion that this compound exerts its effects through binding to the PH domain of CNK1:
- Direct Binding: Research demonstrated that this compound directly and selectively binds to the PH domain of CNK1. []
- Co-localization Disruption: Treatment with this compound was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []
- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon this compound treatment are consistent with the effects observed when CNK1 is genetically depleted. []
Q3: What preclinical data are available to support the potential of this compound as an anti-cancer agent?
A3: Preclinical studies demonstrated that this compound:
- Inhibits Cell Growth: this compound selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]
- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with this compound, with no effect observed in wild-type KRAS models. []
- Synergistic Effects: this compound showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []
Q4: What are the future directions for research on this compound?
A4: Further investigations are warranted to:
- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by this compound, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015
- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2579501.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2579512.png)


![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)



![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579523.png)
